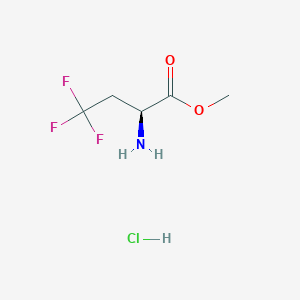![molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9](/img/structure/B6603000.png)
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol, also known as RAC-M, is a synthetic chiral molecule that has been used in a variety of scientific research applications. The molecule has a unique structure that gives it several advantages in terms of its stability and reactivity. RAC-M has been used in a number of different studies, including those related to the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs.
Applications De Recherche Scientifique
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in a variety of scientific research applications. It has been used in the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drugs. rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has also been used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-target interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been used in the study of drug-drug interactions and the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is not yet fully understood. It is believed that the molecule binds to certain proteins in the body, which in turn modulates the activity of the proteins. This binding is thought to be responsible for the biochemical and physiological effects of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol.
Biochemical and Physiological Effects
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, alter the expression of certain genes, and modulate the activity of certain receptors. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has some limitations for use in laboratory experiments. For example, it is not water soluble and is not able to penetrate cell membranes.
Orientations Futures
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has a number of potential future directions. It could be used in the development of new drugs and the study of drug-target interactions. It could also be used in the study of enzyme-catalyzed reactions, the study of metabolic pathways, and the study of drug-drug interactions. In addition, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of drug-receptor interactions and the development of new drug delivery systems. Finally, rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol could be used in the study of the biochemical and physiological effects of new compounds.
Méthodes De Synthèse
Rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is synthesized from a variety of starting materials including aldehydes, ketones, and alcohols. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves the condensation of the starting materials with a chiral amine, such as (S)-1-phenylethylamine, followed by the addition of a catalytic amount of aqueous sodium hydroxide. The reaction proceeds through a series of steps to yield the desired product. The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINFFXLFEOUHQZ-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)
